![molecular formula C11H9ClN4O2 B1394570 Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate CAS No. 432521-55-6](/img/structure/B1394570.png)
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H10ClN3O2 . It has a molecular weight of 263.68 . This compound is in solid form and has a melting point between 140 - 142°C .
Synthesis Analysis
The synthesis of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate and similar compounds has been described in several studies . For instance, one study described the design and synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their biological activities . Another study focused on the synthetic approaches applied in preparing pharmacologically active decorated diazines .Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is 1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate are not detailed in the search results, similar compounds have been studied. For example, the lability of the methylthio group in ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate was shown by the reaction with an excess of sodium methoxide to give methyl 2,4-di-methoxy pyrimidine-5-carboxylate .Physical And Chemical Properties Analysis
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is a solid compound with a melting point between 140 - 142°C . It has a molecular weight of 263.68 and a molecular formula of C12H10ClN3O2 .Scientific Research Applications
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, utilizes hybrid catalysts for the development of various derivatives. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. The broad catalytic applications facilitated by these hybrid catalysts contribute significantly to the development of lead molecules with potential therapeutic uses (Parmar, Vala, & Patel, 2023).
Anticancer Applications
Pyrimidine-based scaffolds exhibit diverse pharmacological activities, with anticancer activity being one of the most extensively explored. These scaffolds have shown potential in interacting with various enzymes, targets, and receptors, indicating their versatility in anticancer applications. Significant research and patent literature highlight the ongoing interest in pyrimidine-based anticancer agents, underscoring their potential as future drug candidates (Kaur et al., 2014).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The versatility of quinazoline and pyrimidine derivatives in optoelectronic applications highlights the importance of ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate as a precursor in synthesizing these advanced materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, derived from pyrimidine analogs, plays a crucial role in drug discovery. This scaffold has displayed a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of this scaffold provide insights for the development of potential drug candidates, underscoring the significance of pyrimidine derivatives in medicinal chemistry (Cherukupalli et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for the study of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate are not provided in the search results, the compound’s potential biological activities suggest it could be further explored in the field of medicinal chemistry. For instance, similar compounds have shown promising anti-fibrotic activities , suggesting potential applications in the treatment of fibrotic diseases.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to interact with various biological targets, including receptors for tyrosine kinase .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Pyrimidine derivatives have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Pyrimidine derivatives have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
ethyl 4-chloro-2-pyrimidin-2-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c1-2-18-11(17)7-6-15-10(16-8(7)12)9-13-4-3-5-14-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCQJBGFNQPEOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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